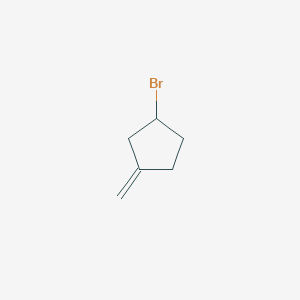

1-Bromo-3-methylidenecyclopentane

Description

1-Bromo-3-methylidenecyclopentane is a bicyclic organic compound characterized by a cyclopentane ring substituted with a bromine atom at position 1 and a methylidene group (a terminal alkene moiety) at position 2. Its molecular formula is C₆H₉Br, with a molar mass of 161.04 g/mol. The methylidene group introduces significant reactivity due to the electron-rich double bond, making the compound valuable in synthetic organic chemistry, particularly in cycloaddition reactions and as a precursor for functionalized cyclopentane derivatives.

Properties

CAS No. |

120159-46-8 |

|---|---|

Molecular Formula |

C6H9Br |

Molecular Weight |

161.04 g/mol |

IUPAC Name |

1-bromo-3-methylidenecyclopentane |

InChI |

InChI=1S/C6H9Br/c1-5-2-3-6(7)4-5/h6H,1-4H2 |

InChI Key |

IALAAMUTGNFXGU-UHFFFAOYSA-N |

SMILES |

C=C1CCC(C1)Br |

Canonical SMILES |

C=C1CCC(C1)Br |

Synonyms |

Cyclopentane, 1-bromo-3-methylene- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Instead, it details structurally distinct brominated cyclopentane derivatives and alkyl bromides. Below is a comparative analysis of these compounds, highlighting key differences in structure, reactivity, and applications:

Table 1: Structural and Physicochemical Comparison

Key Differences

Substituent Complexity :

- 1-Bromo-3-methylidenecyclopentane (hypothetical) features a terminal alkene , absent in the listed compounds. In contrast, compounds like methyl 3-bromocyclopent-1-enecarboxylate contain a conjugated cyclopentene ring, altering their electronic properties and reactivity.

- Brominated phenyl derivatives (e.g., ) exhibit aromatic ring effects, enhancing stability but reducing alkene-like reactivity.

Reactivity: Linear alkyl bromides (e.g., 1-bromopentane ) undergo nucleophilic substitution (SN2), while cyclopentane-based bromides (e.g., ) may favor elimination or ring-opening reactions due to steric constraints.

Applications :

- Bromophenylcyclopentane derivatives are likely used in pharmaceutical intermediates due to aromatic amine/carboxylic acid functionalities.

- Ester-containing bromocyclopentanes serve as chiral building blocks in asymmetric synthesis.

Limitations of Available Evidence

The compounds analyzed here differ in backbone (e.g., linear vs. cyclic), substituents (e.g., esters vs. amines), and reactivity profiles. Future studies should prioritize experimental characterization of the target compound to enable rigorous benchmarking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.